Ethyl 2-[3-(aminomethyl)phenyl]acetate
Description
Ethyl 2-[3-(aminomethyl)phenyl]acetate is an organic compound characterized by an ethyl ester group linked to a phenyl ring substituted with an aminomethyl group at the meta position. Its synthesis typically involves alkylation or amidation reactions, as seen in derivatives like tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate (CAS: 932740-71-1), which is synthesized via protective group strategies .
The compound’s molecular formula is C₁₁H₁₅NO₂ (excluding counterions in salt forms), with a molecular weight of ~207.24 g/mol. Key spectral data (e.g., NMR, IR) and crystallographic studies (e.g., X-ray diffraction) are critical for confirming its structure .
Properties
CAS No. |
259818-63-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
SPKAOLHFGAAPTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=CC=C1)CN |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Stability : Ethyl esters (e.g., target compound) are prone to hydrolysis under acidic/basic conditions, whereas tert-butyl derivatives offer improved stability .
- Bioavailability : Lipophilic analogues (e.g., benzyloxy-substituted) show better blood-brain barrier penetration but require formulation optimization .
- Synthetic Complexity: Introduction of electron-withdrawing groups (e.g., Cl, NO₂) increases reaction steps and cost, limiting scalability .
Preparation Methods
Esterification of 3-(Aminomethyl)benzoic Acid
The foundational step in synthesizing Ethyl 2-[3-(aminomethyl)phenyl]acetate is the esterification of 3-(aminomethyl)benzoic acid with ethanol. This reaction is typically catalyzed by strong acids such as hydrochloric acid and carried out under reflux conditions to drive the conversion to the ethyl ester.
-
- Reflux with ethanol and HCl catalyst
- Duration: Several hours to ensure complete conversion
- Purification: Recrystallization or distillation to isolate the ester product
Mechanistic Insight:
The acid catalyst protonates the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by ethanol. Subsequent dehydration yields the ester.
This method yields this compound hydrochloride as a stable salt form, improving solubility and handling properties.
Aminomethylation via Reductive Amination or Nucleophilic Substitution
The introduction of the aminomethyl group at the meta position of the phenyl ring can be achieved by:
-
- Starting from 3-formylphenylacetate derivatives, reaction with ammonia or amines followed by reduction using sodium cyanoborohydride (NaBH₃CN)
- Controlled low temperatures (0–5°C) minimize side reactions and improve selectivity
-
- Halomethylated phenylacetates can undergo substitution with ammonia or amines to introduce the aminomethyl group
These methods require careful optimization of reaction parameters such as temperature, catalyst choice (e.g., Pd/C, Raney nickel for hydrogenation), and protecting groups to maximize yield and purity.
Protection of the Amino Group Using tert-Butoxycarbonyl (Boc)
To prevent undesired side reactions during ester formation or further functionalization, the amino group is often protected by a Boc group:
-
- React the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine
- Typically performed at room temperature in an inert solvent such as dichloromethane
-
- Protects the amine during subsequent alkylation or esterification steps
- Facilitates selective reactions on other functional groups
-
- Acidic conditions such as trifluoroacetic acid (TFA) or hydrochloric acid remove the Boc group to regenerate the free amine.
Alkylation with Ethyl Bromoacetate to Form the Ethyl Ester
The protected aminomethyl phenyl intermediate can be alkylated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the ethyl ester:
-
- Base-mediated nucleophilic substitution
- Solvent: Polar aprotic solvents like DMF or acetonitrile
- Temperature: Typically room temperature to mild heating
-
- Formation of Ethyl 2-[3-(n-boc-aminomethyl)phenyl]acetate, which can be subsequently deprotected to yield the target compound.
Azide Coupling Method (Alternative Route)
An alternative synthetic approach involves the azide coupling method, which is useful for coupling amino acids and amines with minimized racemization:
-
- Conversion of hydrazides to azide derivatives using NaNO2 and HCl at low temperature
- Subsequent reaction of the azide intermediate with amino acid methyl ester hydrochlorides or alkyl amines in the presence of triethylamine
-
- High yields (e.g., 88% for hydrazide formation)
- Mild reaction conditions
- Reduced racemization during coupling
Industrial Production Considerations
Scaling laboratory synthesis to industrial production involves:
-
- Use of continuous flow reactors for better control and efficiency
- Automated reagent addition and temperature control
-
- Crystallization and chromatographic methods to ensure high purity
- Salt formation (e.g., hydrochloride salt) to improve stability and solubility
Safety and Environmental Controls:
- Proper handling of hazardous reagents such as hydrazine, azides, and strong acids
- Waste minimization and solvent recovery systems.
Data Table: Summary of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 3-(Aminomethyl)benzoic acid, ethanol, HCl, reflux | Simple, direct | Moderate to High | Produces hydrochloride salt form |
| Reductive Amination | Aldehyde precursor, NH3 or amine, NaBH₃CN, low temp | Selective amine introduction | Moderate | Requires careful temperature control |
| Boc Protection & Alkylation | Boc2O, triethylamine; ethyl bromoacetate, K2CO3 | Protects amine, allows ester formation | High | Two-step process, requires deprotection |
| Azide Coupling | Hydrazide, NaNO2/HCl, amino acid esters, triethylamine | Mild conditions, reduced racemization | High | Specialized method for amino acid coupling |
| Industrial Continuous Flow | Automated reactors, chromatography purification | High efficiency, scalability | High | Requires advanced equipment |
Research Findings and Analytical Validation
Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, confirms the structure and purity. High-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) resolve ambiguities from tautomerism or impurities.
-
- High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard for purity and molecular weight confirmation.
-
- Hydrochloride salt form exhibits enhanced aqueous solubility (>10 mg/mL) and stability under varying pH and temperature conditions, important for pharmaceutical applications.
-
- Predicted metabolic pathways include oxidative deamination of the aminomethyl group and glucuronidation of the ester moiety, relevant for drug development.
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-[3-(aminomethyl)phenyl]acetate, and how are reaction parameters optimized?
The synthesis typically involves multi-step reactions, including esterification and amidation. Key parameters include refluxing under anhydrous conditions (6–8 hours) and monitoring reaction progress via thin-layer chromatography (TLC) . Optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (70–90°C), and catalyst selection (e.g., H₂SO₄ or NaHCO₃). Yield improvements often require iterative adjustments to stoichiometry and purification steps, such as column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and ester/amide functional groups. Infrared (IR) spectroscopy identifies characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves spatial configurations when single crystals are obtainable .
Q. How can researchers address solubility challenges during purification?
this compound’s polar groups (ester and aminomethyl) necessitate mixed-solvent systems for recrystallization. Common approaches include ethanol-water or ethyl acetate-hexane gradients. For chromatographic purification, silica gel with eluents like dichloromethane:methanol (9:1) effectively separates byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The aminomethyl group’s electron-donating effects activate the aromatic ring toward electrophilic substitution, while the ester moiety directs reactivity at specific positions (e.g., para to the aminomethyl group). Computational studies (DFT calculations) suggest that bromine substituents (as in analogs like Ethyl 2-(3-amino-2-bromophenoxy)acetate) enhance regioselectivity by stabilizing transition states via resonance .
Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological potential?
In vitro models often use enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) or cell-based viability tests (MTT assays). Dose-response curves (0.1–100 μM) identify IC₅₀ values. Molecular docking studies (using software like AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors, guided by structural analogs .
Q. What strategies mitigate instability of this compound in aqueous media?
Instability arises from ester hydrolysis. Solutions include:
- Buffering at pH 6–7 to minimize acid/base-catalyzed degradation.
- Lyophilization for long-term storage.
- Prodrug modifications (e.g., tert-butyl carbamate protection of the aminomethyl group) to enhance shelf life .
Q. How do structural analogs (e.g., Ethyl 2-(4-cyanophenyl)acetate) compare in reactivity and bioactivity?
Comparative studies involve synthesizing analogs with varied substituents (e.g., cyano, methoxy) and evaluating:
Q. What computational methods predict metabolic pathways for this compound?
Tools like SwissADME predict phase I metabolism (oxidation of the aminomethyl group) and phase II conjugation (glucuronidation). MD simulations (AMBER/CHARMM) model interactions with cytochrome P450 enzymes. Experimental validation uses LC-MS/MS to detect metabolites in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
